(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes compounds like EBP, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of EBP is complex. It has a molecular weight of 443.57. The compound includes a benzothiazole ring, a piperazine ring, and a methanone group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives like EBP often involve a series of reduction, acetylation, and nucleophilic substitution (SN2) reactions .Scientific Research Applications
Antimicrobial Activity
Compounds similar to (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone have been studied for their antimicrobial properties. A study by Patel, Agravat, and Shaikh (2011) synthesized derivatives of benzothiazole and piperazine, which showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) synthesized thiazolyl piperazin-1-yl methanone derivatives, which exhibited moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Anti-mycobacterial Properties
A study by Pancholia et al. (2016) identified benzothiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, showing promising anti-tubercular activity against the Mycobacterium tuberculosis strain (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Antiproliferative Activity
The compound's close analog, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was evaluated for antiproliferative activity, as reported by Prasad et al. (2018). This study highlights its potential in cancer research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Application in SERMs
Palkowitz et al. (1997) explored compounds with a similar structure as selective estrogen receptor modulators (SERMs), highlighting their potential use in hormone-related therapies (Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, Pell, & Bryant, 1997).
Antitumor Activity
Research by Bhole and Bhusari (2011) synthesized derivatives with structures similar to the query compound, showing inhibitory effects on various cancer cell lines, especially leukemia and lung cancer (Bhole & Bhusari, 2011).
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-3-16-7-8-18-19(14-16)26-21(22-18)24-11-9-23(10-12-24)20(25)17-6-4-5-15(2)13-17/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOIOMJDALMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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